molecular formula C16H15NO B14018900 1-Benzyl-3-phenylazetidin-2-one CAS No. 7468-11-3

1-Benzyl-3-phenylazetidin-2-one

Cat. No.: B14018900
CAS No.: 7468-11-3
M. Wt: 237.30 g/mol
InChI Key: XXHDJPDSFUWTPZ-UHFFFAOYSA-N
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Description

1-benzyl-3-phenyl-azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are known for their significant biological and pharmacological activities. The azetidinone ring is a crucial structural motif in many bioactive molecules, including β-lactam antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-phenyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with phenylacetyl chloride in the presence of a base can lead to the formation of the desired azetidinone ring . Another method involves the use of azetidinone intermediates, which can be functionalized to introduce the benzyl and phenyl groups .

Industrial Production Methods

Industrial production of 1-benzyl-3-phenyl-azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenyl-azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted azetidinones .

Mechanism of Action

The mechanism of action of 1-benzyl-3-phenyl-azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-phenyl-azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

7468-11-3

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-benzyl-3-phenylazetidin-2-one

InChI

InChI=1S/C16H15NO/c18-16-15(14-9-5-2-6-10-14)12-17(16)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

XXHDJPDSFUWTPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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